Cas no 61897-89-0 ((2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione)
![(2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione structure](https://de.kuujia.com/scimg/cas/61897-89-0x500.png)
61897-89-0 structure
Produktname:(2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione
(2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione
- FTJ
- fumitremorgin-J
- Tryptoquivaline J
- Tryptoquivaline J (FTJ)
- tryptoquivaline-J
- 19-EPIFUMITREMORGIN J
- Tryptoquivaline F
- CHEBI:227270
- SPIRO(FURAN-2(5H),9'-(9H)IMIDAZO(1,2-A)INDOLE)-3',5(2'H)-DIONE, 1',3,4,9'A-TETRAHYDRO-2'-METHYL-4-(4-OXO-3(4H)-QUINAZOLINYL)-, (2S,2'S,4R,9'AR)-
- Fumitremorgin F
- 66212-51-9
- CHEMBL557488
- Q27289169
- DTXSID80216400
- SEZ763TO35
- (2S,3'R,3aR,4S)-2-methyl-3'-(4-oxoquinazolin-3-yl)spiro[3,3a-dihydro-2H-imidazo[1,2-a]indole-4,5'-oxolane]-1,2'-dione
- 61897-89-0
- 19-EPITRYPTOQUIVALINE J
- FTF
- Spiro(furan-2(5H),9'-(9H)imidazo(1,2-a)indole)-3',5(2'H)-dione, 1',3,4,9'a-tetrahydro-2'-methyl-4-(4-oxo-3(4H)-quinazolinyl)-, (2S,2'S,4S,9'aR)-
- Spiro(furan-2(5H),9'-(9H)imidazo(1,2-a)indole)- 3',5(2'H)-dione, 1',3,4,9'a-tetrahydro-2'-methyl-4-(4-oxo-3(4H)-quinazolinyl)-, (2'S-(2'R,9'?S*),9'aR))-
- UNII-SEZ763TO35
- DTXCID40138891
-
- Inchi: InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(21(26)24-12)10-17(20(29)30-22)25-11-23-15-8-4-2-6-13(15)19(25)28/h2-9,11-12,17,21,24H,10H2,1H3/t12-,17+,21+,22-/m0/s1
- InChI-Schlüssel: ZVBIGFFAMBWOSA-RGKJGADRSA-N
- Lächelt: CC1C(=O)N2C(N1)C3(CC(C(=O)O3)N4C=NC5=CC=CC=C5C4=O)C6=CC=CC=C62
Berechnete Eigenschaften
- Genaue Masse: 402.13280507g/mol
- Monoisotopenmasse: 402.13280507g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 1
- Komplexität: 830
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 91.3Ų
- XLogP3: 1.4
(2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione Verwandte Literatur
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
61897-89-0 ((2S)-2't'-methyl-4t-(4-oxo-4H-quinazolin-3-yl)-(2rC8'a,9'r'O,9'at')-3,4,1',9'a-tetrahydro-2'H-spiro[furan-2,9'-imidazo[1,2-a]indole]-5,3'-dione) Verwandte Produkte
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